Orsellinato de metilo

Descripción general

Descripción

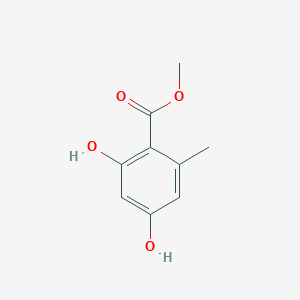

El orsellinato de metilo, también conocido como 2,4-dihidroxi-6-metilbenzoato de metilo, es un compuesto orgánico con la fórmula molecular C₉H₁₀O₄. Es un compuesto fitotóxico con notables actividades antifúngicas. El this compound es un inhibidor de la 5-lipooxigenasa con un valor de IC₅₀ de 59.6 μM .

Aplicaciones Científicas De Investigación

El orsellinato de metilo tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El orsellinato de metilo ejerce sus efectos principalmente a través de la inhibición de la 5-lipooxigenasa, una enzima involucrada en la biosíntesis de leucotrienos a partir del ácido araquidónico. Al inhibir esta enzima, el this compound reduce la producción de leucotrienos, que son mediadores de la inflamación y las reacciones alérgicas . Además, se ha demostrado que el this compound induce la apoptosis en células cancerosas al detener el ciclo celular e inhibir proteínas clave involucradas en la proliferación celular .

Análisis Bioquímico

Biochemical Properties

Methyl orsellinate is known to interact with certain enzymes and proteins. Specifically, it has been identified as a 5-lipoxygenase inhibitor, with an IC50 value of 59.6 μM . This suggests that Methyl orsellinate can interfere with the activity of the 5-lipoxygenase enzyme, which plays a crucial role in the biosynthesis of leukotrienes, a group of bioactive lipids that mediate cellular responses to inflammation .

Cellular Effects

The effects of Methyl orsellinate on cells have been studied in the context of its antifungal activities . Additionally, it has been found to have anti-proliferative potential against a panel of cancer cell lines . One of the compounds synthesized from Methyl orsellinate exhibited higher cytotoxicity on MCF-7 cells (a breast cancer cell line) with an IC50 of 5 µM . This suggests that Methyl orsellinate may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Methyl orsellinate involves its interaction with the 5-lipoxygenase enzyme. As a 5-lipoxygenase inhibitor, Methyl orsellinate can potentially affect the synthesis of leukotrienes, leading to changes in gene expression and cellular responses to inflammation

Metabolic Pathways

It is known that Methyl orsellinate is a product of the polyketide pathway

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El orsellinato de metilo se sintetiza típicamente mediante la esterificación del ácido orselínico con metanol. La reacción se lleva a cabo generalmente bajo condiciones ácidas, utilizando a menudo ácido sulfúrico como catalizador. El proceso implica calentar ácido orselínico con metanol, lo que lleva a la formación de this compound, que luego puede purificarse mediante cristalización .

Métodos de Producción Industrial: En un entorno industrial, la producción de this compound sigue un proceso de esterificación similar, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la recristalización y la cromatografía, son comunes en la producción industrial para lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones: El orsellinato de metilo se somete a varias reacciones químicas, incluyendo:

Oxidación: El this compound puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus alcoholes correspondientes u otras formas reducidas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes bajo condiciones controladas.

Productos Principales Formados:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Alcoholes y otras formas reducidas.

Sustitución: Varios derivados sustituidos de this compound.

Comparación Con Compuestos Similares

El orsellinato de metilo es único debido a su estructura específica y sus actividades biológicas. Los compuestos similares incluyen:

- Ácido lecanórico (CAS#480-56-8)

- Ácido evernico (CAS#537-09-7)

- Ácido girofórico (CAS#548-89-0)

- Ácido atrático (CAS#4707-47-5)

- Atranorina (CAS#479-20-9)

Estos compuestos comparten similitudes estructurales con el this compound, pero difieren en sus grupos funcionales y bioactividades. Por ejemplo, el ácido lecanórico y el ácido evernico también exhiben propiedades antifúngicas, pero sus mecanismos de acción y aplicaciones específicas pueden variar .

Actividad Biológica

Methyl 2,4-dihydroxy-6-methylbenzoate, commonly known as methyl orsellinate, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, particularly its anticancer, antifungal, and anti-inflammatory effects, supported by various studies and data.

- Molecular Formula : C₉H₁₀O₄

- Molecular Weight : 182.173 g/mol

- Melting Point : 141-142 °C

- Boiling Point : 339.1 °C at 760 mmHg

- Density : 1.3 g/cm³

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl orsellinate. It has been shown to exhibit moderate in vitro activity against various cancer cell lines, with IC₅₀ values ranging from 1.2 to 12.8 μg/ml . The mechanism of action appears to involve the induction of apoptosis through the activation of the caspase cascade and the accumulation of apoptotic cells in the Sub-G1 phase of the cell cycle .

Case Study: Cytotoxicity Assays

A detailed cytotoxicity assay was conducted on several cancer cell lines, including MCF-7 (breast carcinoma), HeLa (cervical carcinoma), and HepG2 (liver carcinoma). The study found that treatment with methyl orsellinate significantly reduced cell viability, confirming its potential as an anticancer agent.

| Cell Line | IC₅₀ (μg/ml) | Mechanism |

|---|---|---|

| MCF-7 | 1.2 | Apoptosis via caspase activation |

| HeLa | 5.0 | Induction of DNA fragmentation |

| HepG2 | 12.8 | Cell cycle arrest in Sub-G1 phase |

Antifungal Activity

Methyl orsellinate exhibits notable antifungal properties. It has been identified as a phytotoxic compound with efficacy against various fungal pathogens. Its mechanism includes inhibition of fungal growth and disruption of cellular integrity .

Inhibition Studies

Inhibition assays demonstrated that methyl orsellinate acts as a potent inhibitor of fungal enzymes, particularly targeting 5-lipoxygenase with an IC₅₀ value of 59.6 μM , suggesting its potential application in treating fungal infections .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been documented, particularly in relation to its ability to inhibit lipoxygenase pathways. This inhibition is crucial for reducing inflammation associated with various diseases.

Summary of Findings

The biological activities of methyl 2,4-dihydroxy-6-methylbenzoate can be summarized as follows:

- Anticancer : Induces apoptosis in cancer cells; significant cytotoxicity observed.

- Antifungal : Effective against multiple fungal strains; inhibits key enzymes.

- Anti-inflammatory : Suppresses inflammatory pathways through enzyme inhibition.

Propiedades

IUPAC Name |

methyl 2,4-dihydroxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCWCZLEACWJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062901 | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3187-58-4 | |

| Record name | Methyl orsellinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3187-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does methyl orsellinate exert its antifungal activity?

A1: While the exact mechanism remains unclear, research suggests that methyl orsellinate, along with other similar compounds like sparassol (methyl 2-hydroxy-4-methoxy-6-methylbenzoate), exhibit antifungal activity. Studies indicate that their presence in decayed wood is a strong indicator of infection by the fungus Sparassis crispa []. This suggests a potential role for these compounds in the fungus’s ecological interactions.

Q2: Does methyl orsellinate inhibit specific enzymes?

A2: Yes, studies have shown that methyl orsellinate can inhibit certain enzymes. For instance, it demonstrates inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission [, ]. It also shows inhibitory activity against glutathione S-transferase (GST), an enzyme involved in detoxification processes []. Furthermore, methyl orsellinate exhibits inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), a key regulatory enzyme involved in insulin signaling and a potential target for type 2 diabetes and obesity treatment [].

Q3: What are the downstream effects of methyl orsellinate's interaction with its targets?

A3: The downstream effects of methyl orsellinate vary depending on the specific target. For example:

- AChE inhibition: Can lead to the accumulation of acetylcholine at nerve synapses, potentially causing overstimulation of muscles and other organs [, ].

- GST inhibition: May disrupt detoxification processes, potentially leading to increased susceptibility to toxins [].

- PTP1B inhibition: Can enhance insulin sensitivity, making it a potential target for managing type 2 diabetes and obesity [].

- Anti-inflammatory effects: Studies suggest that methyl orsellinate can modulate the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential anti-inflammatory properties [].

Q4: What is the molecular formula and weight of methyl orsellinate?

A4: The molecular formula of methyl orsellinate is C9H10O4, and its molecular weight is 182.17 g/mol.

Q5: What spectroscopic data is available for methyl orsellinate?

A5: Extensive spectroscopic data, including 1H NMR, 13C NMR, 2D NMR, IR, and mass spectrometry (MS), has been used to characterize methyl orsellinate [, , , , , , , ]. These techniques provide detailed information about the compound's structure, functional groups, and purity.

Q6: Does methyl orsellinate possess any known catalytic properties or applications?

A6: The provided research does not report any catalytic properties or applications for methyl orsellinate. Its primary areas of interest lie in its potential biological activities.

Q7: How is computational chemistry used to study methyl orsellinate?

A7: Computational chemistry plays a crucial role in understanding methyl orsellinate's properties and interactions. Techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are used to:

- Predict binding affinities: Molecular docking studies can predict the binding affinities and interactions of methyl orsellinate with target proteins, such as enzymes like AChE, GST, and PTP1B [, , ].

- Analyze molecular interactions: Molecular dynamics simulations provide insights into the dynamic behavior of methyl orsellinate and its interactions with biological targets over time [].

- Develop predictive models: QSAR models can correlate the structure of methyl orsellinate and its analogs with their biological activities, helping to design more potent and selective derivatives [].

Q8: What are the key Structure-Activity Relationship (SAR) findings for methyl orsellinate?

A8: Studies exploring the anti-inflammatory potential of methyl orsellinate and related compounds suggest that the substituent pattern on the resorcinol moiety (the core benzene ring with two hydroxyl groups) significantly influences the activity []. Modifications to this core structure may lead to enhanced or diminished activity, providing valuable insights for designing more potent analogs.

Q9: What are the SHE regulations surrounding methyl orsellinate?

A9: Specific SHE (Safety, Health, and Environment) regulations concerning methyl orsellinate are not detailed in the provided research. As with any chemical substance, handling methyl orsellinate requires following general laboratory safety practices and adhering to relevant chemical handling and disposal regulations.

Q10: Is there any information on the toxicology and safety profile of methyl orsellinate?

A10: The research papers provided do not delve into comprehensive toxicity studies for methyl orsellinate. While some studies suggest potential therapeutic benefits, further research is necessary to establish its safety profile, potential adverse effects, and long-term effects in various biological systems.

Q11: What is known about the pharmacokinetics (PK) and pharmacodynamics (PD) of methyl orsellinate?

A11: The provided research does not provide detailed information on the absorption, distribution, metabolism, excretion (ADME), or in vivo activity and efficacy of methyl orsellinate. Further pharmacokinetic and pharmacodynamic studies are needed to understand its behavior in living organisms.

Q12: What is the in vitro and in vivo efficacy of methyl orsellinate?

A12: Several studies demonstrate the in vitro efficacy of methyl orsellinate:

- Antimicrobial activity: Exhibits activity against various bacterial and fungal species [, , ].

- Anti-inflammatory activity: Reduces nitric oxide production in LPS-stimulated macrophages [].

- Enzyme inhibition: Inhibits enzymes like AChE, GST, and PTP1B [, , ].

Q13: Have any biomarkers been linked to methyl orsellinate's efficacy or adverse effects?

A13: The research does not identify specific biomarkers associated with methyl orsellinate’s efficacy or adverse effects. Identifying such biomarkers could aid in predicting treatment response, monitoring therapeutic progress, and understanding potential risks.

Q14: What analytical methods are commonly used to characterize and quantify methyl orsellinate?

A14: A range of analytical techniques is employed to characterize, quantify, and monitor methyl orsellinate. These include:

- Chromatographic techniques: High-performance liquid chromatography (HPLC) is commonly used for separation and quantification, often coupled with UV detection [, , ]. Gas chromatography (GC) is also utilized, often coupled with flame ionization detection (FID) or mass spectrometry (MS) for identification and quantification [].

- Spectroscopic methods: Nuclear magnetic resonance (NMR) spectroscopy (1H NMR, 13C NMR, 2D NMR) provides detailed structural information [, , , , , , , ]. Infrared (IR) spectroscopy helps identify functional groups []. Mass spectrometry (MS) assists in determining molecular weight and fragmentation patterns [, , , , ].

Q15: What is the environmental impact and degradation profile of methyl orsellinate?

A15: Specific information regarding the ecotoxicological effects and degradation of methyl orsellinate is not available in the provided research. Assessing its environmental fate and potential risks is crucial for responsible use.

Q16: What is known about the dissolution and solubility properties of methyl orsellinate?

A16: Detailed studies on the dissolution rate and solubility of methyl orsellinate in various media are not included in the research provided. Understanding these properties is essential for developing effective formulations and predicting its bioavailability.

Q17: Does methyl orsellinate elicit any immunogenic or immunological responses?

A17: Information about the potential immunogenicity of methyl orsellinate is not provided in the research. Understanding its potential to induce immune responses is important for assessing its safety and efficacy as a potential therapeutic agent.

Q18: Does methyl orsellinate interact with drug transporters or metabolizing enzymes?

A18: Specific details on interactions with drug transporters or drug-metabolizing enzymes are not elaborated upon in the provided research. Investigating these potential interactions is important for understanding its absorption, distribution, metabolism, and potential for drug-drug interactions.

Q19: Are there alternatives or substitutes for methyl orsellinate in its various applications?

A19: Alternatives and substitutes for methyl orsellinate depend heavily on the specific application. While the research doesn't directly compare it with other compounds, exploring alternative solutions with improved performance, lower cost, or reduced environmental impact is always beneficial.

Q20: Are there any strategies for recycling or managing methyl orsellinate waste?

A20: Specific strategies for recycling or managing methyl orsellinate waste are not mentioned in the research. As with any chemical substance, appropriate waste management practices should be followed to minimize environmental impact.

Q21: What are the key research infrastructure and resources available for studying methyl orsellinate?

A21: The research highlights various tools and resources crucial for investigating methyl orsellinate:

- Spectroscopic techniques: NMR, IR, and MS are essential for structural characterization and analysis [, , , , , , , ].

- Chromatographic methods: HPLC and GC are vital for separation, identification, and quantification [, , , ].

- Computational chemistry tools: Molecular docking, molecular dynamics simulations, and QSAR modeling help predict interactions, analyze behavior, and design new analogs [, ].

Q22: What is the historical context and research progression of methyl orsellinate?

A22: While specific historical milestones are not extensively detailed, the research highlights the evolving understanding of methyl orsellinate:

- Early discoveries: Initial studies focused on its isolation and identification from natural sources like lichens [, ].

- Exploring bioactivities: Research progressively investigated its antifungal [], enzyme inhibitory [, ], and anti-inflammatory properties [].

- Mechanistic insights: Studies began to elucidate its potential mechanisms of action and structure-activity relationships [, , ].

Q23: What are the potential cross-disciplinary applications and synergies for methyl orsellinate research?

A23: The diverse properties of methyl orsellinate lend themselves to interdisciplinary research opportunities:

- Drug discovery and development: Its biological activities make it a candidate for developing new antimicrobial, anti-inflammatory, or enzyme-inhibiting drugs [, , , ].

- Agricultural applications: Its antifungal properties could be explored for developing biopesticides or protecting crops from fungal diseases [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.